PefachromeTry

Description

Properties

IUPAC Name |

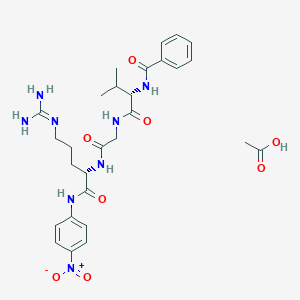

acetic acid;N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4)/t20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWECNHBSLLUDLK-DTRWSJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584963 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161572-28-7 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Pefachrometry

Advanced Synthetic Strategies for PefachromeTry and its Analogues

The synthesis of peptide p-nitroanilides like this compound presents a significant chemical challenge primarily due to the poor nucleophilicity of the aromatic amino group in p-nitroaniline. beilstein-journals.orgacs.org This low reactivity is caused by the strong electron-withdrawing effect of the para-nitro group. beilstein-journals.orgnih.gov Consequently, standard peptide coupling methods are often inefficient. Researchers have developed several advanced strategies, employing both solid-phase and solution-phase techniques, to overcome this obstacle.

Specific Reaction Pathways and Mechanisms for this compound Synthesis

The synthesis of the Bz-Val-Gly-Arg-pNA sequence can be approached through several distinct pathways, each with specific mechanisms and strategic advantages.

Solid-Phase Peptide Synthesis (SPPS) Strategies: SPPS is a cornerstone of modern peptide synthesis and offers several routes to peptide-pNA conjugates.

Post-Synthesis Oxidation Strategy: A common and effective method involves synthesizing the peptide on a solid support functionalized with a p-phenylenediamine (B122844) linker. The peptide chain (Bz-Val-Gly-Arg) is assembled using standard Fmoc (Fluorenylmethyloxycarbonyl) chemistry. After assembly, the completed peptide-p-aminoanilide (peptide-pAA) is cleaved from the resin. The terminal p-amino group is then oxidized to the p-nitro group in solution. A typical oxidizing agent for this step is Oxone® (a mixture containing potassium peroxymonosulfate), which provides a mild and efficient conversion. researchgate.net A patented alternative employs hydrogen peroxide and trifluoroacetic anhydride (B1165640) for this oxidation step. google.com This pathway cleverly circumvents the difficult direct coupling of p-nitroaniline.

Aryl Hydrazine (B178648) Resin Strategy: This advanced approach utilizes a specialized aryl hydrazine resin. osti.govacs.org The protected peptide sequence is assembled on this resin using standard Fmoc protocols. Upon completion, the terminal peptide hydrazide is subjected to mild oxidation, for instance with N-bromosuccinimide (NBS), which converts it into a highly reactive acyl diazene (B1210634) intermediate on the solid support. This activated intermediate readily reacts with the poorly nucleophilic p-nitroaniline, which is added in the cleavage step. The final product is obtained after treatment with trifluoroacetic acid (TFA) to remove side-chain protecting groups. osti.govacs.org This method is notable for its efficiency and compatibility with a wide range of amino acids.

Solution-Phase Synthesis Strategy: Conventional solution-phase chemistry provides an alternative to SPPS. This method involves the stepwise coupling of protected amino acid or peptide fragments in a suitable solvent like anhydrous dimethylformamide (DMF). For a sequence like this compound, one could synthesize the dipeptide fragment, N-Benzoyl-L-valyl-glycine, and then couple it with L-arginine-p-nitroanilide. The coupling is typically mediated by activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization. While versatile, this method can be more labor-intensive and require extensive purification of intermediates compared to SPPS.

Optimization Techniques for Yield and Purity in this compound Production

Optimizing the synthesis of peptide-pNA substrates is critical for achieving high yield and purity. Key techniques focus on improving coupling efficiency and ensuring the integrity of the final product.

| Synthesis Phase | Optimization Technique | Rationale |

| Peptide Coupling (SPPS/Solution) | Use of Coupling Additives | Additives like HOBt or HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) form active esters that are more reactive than the initial activated acid, improving coupling efficiency and reducing side reactions. wiley-vch.de |

| Peptide Coupling (SPPS/Solution) | Monitoring Reaction Completion | Qualitative tests like the Kaiser test (for primary amines) or chloranil (B122849) test (for secondary amines like proline) are used to ensure each coupling step has gone to completion before adding the next amino acid, preventing deletion sequences. wiley-vch.de |

| Arginine Incorporation | Side-Chain Protection | The guanidinium (B1211019) group of arginine is strongly basic and is typically protected during synthesis. Groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are standard in Fmoc chemistry. A patent describes using bis-allyloxycarbonyl (bis-Alloc) to protect the guanidino group, offering stability to both acid and base. google.com |

| Final Cleavage & Deprotection | Use of Scavengers | During the final acidolytic cleavage from the resin (e.g., with TFA), reactive carbocations are generated from the protecting groups. Scavengers like triisopropylsilane (B1312306) (TIS) and water are added to trap these cations, preventing the modification of sensitive residues like tryptophan or methionine. |

| Purification | Reversed-Phase HPLC | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying the final peptide product to a high degree, separating it from by-products and truncated sequences. researchgate.net |

Regioselective and Stereoselective Synthesis of this compound Congeners

The synthesis of this compound and its congeners must be highly controlled to ensure both regioselectivity (correct bond formation) and stereoselectivity (preservation of L-amino acid chirality).

Regioselectivity: The use of orthogonal protecting groups is fundamental. For example, the N-terminus is protected with Benzoyl (Bz), the amino acid alpha-amino groups are temporarily protected with Fmoc, and reactive side chains (like the guanidinium group of arginine) are protected with acid-labile groups (e.g., Pbf). This ensures that coupling reactions occur exclusively at the intended N-terminal alpha-amino group of the growing peptide chain.

Stereoselectivity: Minimizing racemization, particularly at the C-terminal residue of a coupling fragment, is paramount. This is especially a risk during solution-phase synthesis or when using certain activation methods. The use of additives like HOBt is known to suppress racemization by inhibiting the formation of chiral oxazolone (B7731731) intermediates. ru.nl The aryl hydrazine resin method has also been shown to proceed with no detectable racemization at the C-terminal residue during activation and cleavage. osti.gov

Rational Design and Synthesis of this compound Derivatives

The basic Bz-Val-Gly-Arg-pNA scaffold can be systematically modified to create derivatives with altered properties, such as enhanced enzymatic stability or different specificities.

Strategies for Incorporating Diverse Functional Moieties into this compound

Modifications can be introduced at several positions in the this compound molecule to probe enzyme-substrate interactions or enhance performance.

N-Terminal Group Modification: The N-terminal benzoyl (Bz) group can be replaced with other acyl groups to study their influence on enzyme binding. For example, replacing the Bz group on a Val-Gly-Arg-pNA sequence with a carbobenzoxy (Z) group has been shown to alter substrate specificity. google.com

Peptide Backbone Modification: A key strategy for increasing the stability of peptide-based molecules against enzymatic degradation is the replacement of labile amide bonds with non-natural surrogates. One such modification is the reduced peptide bond (–CH₂–NH–). The synthesis of pseudo-peptide analogs of a similar chromogenic substrate, where an amide bond was reduced, resulted in inhibitors that were significantly more resistant to breakdown by the target protease, papain. pharm.or.jp This strategy could be applied to the this compound backbone to create more robust substrates.

Exploration of Novel this compound Scaffolds for Research Applications

Creating novel scaffolds based on this compound involves more substantial changes to the peptide sequence or the chromogenic reporter group to develop substrates for different enzymes or research purposes.

Amino Acid Substitution: The specificity of a peptide substrate is primarily determined by its amino acid sequence. By systematically replacing the Val, Gly, or Arg residues, the this compound scaffold can be adapted to assay other proteases. For instance, the P1 residue (arginine in this case) is a primary determinant for trypsin-like enzymes. bibliotekanauki.pl Changing this to another amino acid would be the first step in designing a substrate for a different class of protease.

Chromophore/Fluorophore Substitution: The p-nitroanilide (pNA) reporter can be replaced with other chromogenic or fluorogenic groups to alter the detection method or sensitivity. A common alternative is 7-amino-4-methylcoumarin (B1665955) (AMC), which yields a highly fluorescent product upon cleavage, allowing for more sensitive assays. beilstein-journals.org Synthetic methods, such as the selenocarboxylate/azide amidation or the aryl hydrazine resin strategy, are often compatible with the incorporation of AMC in place of pNA. beilstein-journals.orgacs.org

Structure Activity Relationship Sar Investigations of Pefachrometry and Its Analogs

Methodological Frameworks for SAR Elucidation of PefachromeTry

The elucidation of SAR for trypsin substrates and their analogs involves a variety of systematic approaches, from qualitative correlation studies to sophisticated computational modeling.

The biological response of a trypsin substrate—namely, the rate at which it is cleaved (kcat/Km)—is intrinsically linked to its structural motifs. Trypsin is a serine protease that preferentially cleaves peptide chains at the carboxyl side of basic amino acid residues, specifically lysine (B10760008) (Lys) and arginine (Arg). This preference is a cornerstone of its biological activity and the primary focus of SAR studies.

The structure of this compound (Bz-Val-Gly-Arg-pNA) contains Arginine at the P1 position (the residue immediately preceding the cleavage site), which aligns perfectly with trypsin's specificity. The interaction between the P1 residue of the substrate and the S1 pocket of the enzyme is the most critical determinant of substrate recognition and binding. researchgate.net The S1 pocket of trypsin contains a negatively charged aspartic acid residue (Asp189) at its base, which forms a strong electrostatic interaction (a salt bridge) with the positively charged side chain of Arg or Lys at the P1 position. mdpi.comresearchgate.net

SAR studies systematically alter the amino acids at various positions (P1, P2, P3, etc.) to probe their influence on activity. Key findings include:

P1 Position: Replacing the P1 Arginine with other residues dramatically affects substrate affinity. Substitution with Lysine, another basic amino acid, generally retains high activity. However, introducing neutral or acidic residues at P1 leads to a significant decrease or complete loss of affinity and cleavage rate. nih.gov

P2 and P1' Positions: The residues flanking the cleavage site also influence binding. For instance, having a Proline residue at the P1' position (immediately following the cleavage site) is known to have a strong negative influence on trypsin's catalytic efficiency. expasy.org Similarly, negatively charged residues at either the P2 or P1' positions can inhibit cleavage due to repulsive forces. expasy.org

A study that synthesized a series of chromogenic substrates based on a template from a trypsin inhibitor found that the most active compounds were those with Arg or Lys at the P1 position. nih.gov Altering the length or reducing the positive charge of the P1 side chain resulted in a loss of affinity for trypsin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to formalize the connection between chemical structure and biological activity. researchgate.net For peptide-based trypsin substrates or inhibitors, QSAR models can predict the bioactivity of novel, unsynthesized analogs, thereby guiding the design of more effective molecules. acs.orgresearchgate.net

The QSAR process involves several key steps:

Data Set Assembly: A collection of structurally related molecules (e.g., peptide analogs) with experimentally measured biological activities (like IC50 values for inhibitors or kcat/Km for substrates) is compiled. researchgate.net

Descriptor Calculation: Numerical descriptors that quantify various physicochemical properties of the molecules are calculated. For peptides, these can include properties of individual amino acids (e.g., hydrophobicity, size, electronic properties) or the peptide as a whole. researchgate.net

Model Generation: Statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. acs.org

A 3D-QSAR technique known as Comparative Molecular Field Analysis (CoMFA) has been successfully applied to series of trypsin-like serine protease inhibitors. nih.gov In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated. The model then identifies regions where modifications to these fields would likely increase or decrease biological activity, which are visualized as 3D contour maps. nih.gov Such models have demonstrated good statistical significance and predictive ability for trypsin inhibition, emphasizing the importance of steric and electrostatic interactions in designing selective inhibitors. nih.gov

| QSAR Method | Typical Descriptors Used | Objective | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Predict inhibitor selectivity; guide molecular modifications. | nih.gov |

| Peptide QSAR | Amino Acid Properties (hydrophobicity, size, charge) | Relate peptide sequence to bioactivity (e.g., ACE inhibition). | researchgate.netacs.org |

Fragment-Based Drug Design (FBDD) and de novo design are modern strategies for discovering novel inhibitors. These approaches build molecules from the ground up, guided by the structure of the target enzyme.

Fragment-Based Design: FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target enzyme. mdpi.com Once a fragment that binds to a key site (like the S1 pocket of trypsin) is identified, it serves as a starting point. Medicinal chemistry is then used to "grow" the fragment by adding functional groups or to "link" it with other fragments that bind nearby, progressively building a larger, more potent molecule. researchgate.net For a target like trypsin, one could screen for fragments that bind to the S1 pocket and then elaborate them to occupy adjacent subsites (S2, S3, etc.), mimicking the way a peptide substrate binds.

De Novo Design: This computational approach designs a molecule "from scratch" to fit perfectly within the enzyme's active site. Software can place individual atoms or small functional groups into the binding site and connect them to form a coherent molecular structure that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the enzyme.

Combinatorial Chemistry: This technique can be used to rapidly synthesize large libraries of related compounds, such as peptide substrates. nih.gov For example, a tetrapeptide library was created to select for efficient trypsin substrates, leading to the identification of a substrate 125-fold more active than a standard reference compound. nih.gov Such methods allow for a broad and systematic exploration of SAR.

Impact of this compound Structural Modifications on Molecular Interactions

Modifying the structure of a peptide substrate directly influences its interaction with the target enzyme's binding site. These modifications can alter binding affinity, orientation, and the efficiency of the catalytic process.

The engagement of a substrate like this compound with trypsin is dominated by the fit of its amino acid side chains into the enzyme's specificity pockets (S1, S2, etc.). The effect of substituents is most pronounced at the P1 position.

P1 Side Chain: The primary role of the S1 pocket in trypsin is to bind a long, positively charged side chain like that of Arg or Lys. mdpi.com The specificity is driven by the negatively charged Asp189 at the bottom of the pocket. researchgate.net Substituting the P1-Arg in an analog of this compound would have predictable consequences:

Lysine: Retains the positive charge and similar length, resulting in strong binding.

Ornithine: A shorter basic amino acid, leading to reduced affinity. nih.gov

Citrulline (neutral): Loss of the key electrostatic interaction, leading to a dramatic drop in activity. nih.gov

Glutamate (negative charge): Electrostatic repulsion with Asp189, completely preventing binding.

Studies on protease inhibitors have confirmed these principles. Mutating the P1 residue of inhibitors can abolish their original activity and, in some cases, confer activity against a different protease. mdpi.com For example, replacing the P1 residue in a subtilisin/elastase inhibitor with Arg or Lys endowed it with potent trypsin inhibitory activity. mdpi.com

| P1 Substituent | Charge | Expected Interaction with Trypsin S1 Pocket | Predicted Activity |

|---|---|---|---|

| Arginine (Arg) | Positive | Strong electrostatic attraction with Asp189 | High |

| Lysine (Lys) | Positive | Strong electrostatic attraction with Asp189 | High |

| Ornithine | Positive | Weaker interaction due to shorter side chain | Moderate/Low |

| Phenylalanine | Neutral | No electrostatic attraction; potential steric clash | Very Low |

| Glutamate | Negative | Electrostatic repulsion with Asp189 | None |

The three-dimensional shape and flexibility of both the substrate and the enzyme are critical for their interaction. Peptide substrates like this compound are typically flexible in solution but adopt a more rigid, extended conformation upon binding to the active site of trypsin. beilstein-journals.org

Enzyme Flexibility: Trypsin-like proteases are not static structures. They exist in an equilibrium between an inactive, collapsed conformation (E*) and an active, open conformation (E). nih.gov Substrate binding is thought to occur via a "conformational selection" mechanism, where the substrate preferentially binds to the active 'E' form, shifting the equilibrium toward this state. nih.gov

Therefore, the SAR of this compound analogs is not just a matter of side-chain interactions but also depends heavily on how structural modifications affect the peptide's ability to adopt the correct conformation for optimal binding within the trypsin active site.

Design Principles for this compound Analogs with Enhanced Research Utility

The development of analogs of this compound, a chromogenic substrate for trypsin, is guided by principles aimed at enhancing its utility in research applications. These principles focus on modifying the core structure—typically a peptide sequence linked to a chromogenic leaving group—to improve key performance characteristics such as specificity, sensitivity, and stability. pentapharm.com The overarching goal is to create new molecular tools that offer superior performance in the enzymatic analysis of trypsin and related serine proteases.

The fundamental structure of Pefachrome substrates consists of a short peptide chain, which confers specificity for the target enzyme, and a chromogenic reporter group, most commonly p-nitroaniline (pNA). pentapharm.com Enzymatic cleavage of the amide bond between the peptide and the pNA releases the chromophore, resulting in a measurable color change that is proportional to enzyme activity. pentapharm.com Design enhancements for analogs of this compound, such as Pefachrome® TRY5274 (Cbo-Val-Gly-Arg-pNA), are centered on strategic modifications to this basic framework. pentapharm.compentapharm.com

Key design principles for developing this compound analogs with improved research utility include:

Alteration of the Peptide Sequence for Enhanced Specificity and Reactivity: The amino acid sequence of the substrate is the primary determinant of its interaction with the target protease. By substituting specific amino acids in the peptide chain, analogs can be designed with heightened specificity for trypsin or, conversely, broadened reactivity towards other related enzymes. For instance, the reactivity of various Pefachrome® substrates with different proteinases can be systematically evaluated to identify the optimal sequence for a particular application. pentapharm.com

Introduction of Non-Natural Amino Acids for Increased Stability: A significant challenge in using peptide substrates in biological samples is their degradation by non-target proteases. The incorporation of non-natural amino acids, such as D-isomers or other synthetic variants, can render the analog more resistant to cleavage by ubiquitous aminopeptidases. pentapharm.com An example of this principle is the use of D-Cyclohexylalanine (D-CHA) in substrates like Pefachrome® FXa, which enhances stability while maintaining specificity for the target enzyme. This design strategy can be applied to this compound analogs to ensure that the measured activity is solely attributable to trypsin.

Modification of the N-Terminal Protecting Group: The N-terminus of the peptide substrate is often protected to prevent undesired degradation. pentapharm.com The choice of the protecting group can also influence the solubility and kinetic properties of the substrate. For example, Pefachrome® TRY5274 utilizes a Carbobenzoxy (Cbo) group, while another variant for trypsin, Bz-Val-Gly-Arg-pNA, uses a Benzoyl (Bz) group. pentapharm.cominterchim.fr Designing analogs with different N-terminal protecting groups, such as a methoxycarbonyl (CH₃OCO-) group as seen in Pefachrome® FXa/LAL 5288, can modulate the substrate's performance in various assay conditions. loxo.de

Substitution of the Chromogenic Reporter Group: While p-nitroaniline is a widely used chromophore that absorbs light at 405 nm, the research utility of this compound analogs can be expanded by substituting pNA with other reporter groups. pentapharm.com This could include fluorogenic leaving groups like 7-amino-4-methylcoumarin (B1665955) (AMC), which would enable the development of fluorescence-based assays. pentapharm.com Such analogs would offer higher sensitivity and a broader dynamic range compared to their chromogenic counterparts, making them suitable for high-throughput screening and applications where the enzyme concentration is low.

The systematic application of these design principles allows for the creation of a diverse toolkit of this compound analogs. Each analog can be tailored with specific properties to meet the demands of various research contexts, from routine enzyme activity measurements to the development of sophisticated diagnostic assays and drug discovery platforms.

Interactive Data Table of Pefachrome Substrates and Analogs

| Substrate Name | Chemical Formula/Description | Target Enzyme(s) | Key Structural Feature(s) |

| Pefachrome® TRY5274 | Cbo-Val-Gly-Arg-pNA · AcOH | Trypsin | Carbobenzoxy (Cbo) N-terminal protection |

| Pefachrome® Try (Pefa-5400) | Bz-Val-Gly-Arg-pNA·AcOH | Trypsin | Benzoyl (Bz) N-terminal protection |

| Pefachrome® FXa | CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH | Factor Xa | D-Cyclohexylalanine (D-CHA) for stability |

| Pefachrome® tPA | CH₃SO₂-D-CHA-Gly-Arg-pNA · AcOH | tissue-type Plasminogen Activator (tPA) | D-Cyclohexylalanine (D-CHA) for stability |

| Pefachrome® TH 5251 | Not specified | Thrombin | Not specified |

| Pefachrome® PL/Tryp 5261 | Not specified | Plasmin, Trypsin | Not specified |

Mechanistic Investigations of Pefachrometry at the Molecular and Cellular Level

Elucidation of PefachromeTry's Molecular Binding and Interaction Profiles

Research to identify and characterize the specific molecular targets of this compound would be the foundational step in understanding its mechanism. This would involve screening it against panels of proteins, particularly enzymes like serine proteases, to identify primary binding partners. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, or protein microarrays would be employed. If "this compound" is indeed a trypsin substrate, studies would focus on confirming its high-affinity and specific binding to the active site of trypsin over other related proteases.

Once a primary binding partner (e.g., trypsin) is confirmed, detailed kinetic and thermodynamic studies would be essential to quantify the interaction. This would involve determining key parameters that describe the binding affinity and the rates of association and dissociation.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for this compound-Target Interaction This table is illustrative and does not represent real data.

| Parameter | Symbol | Value | Method of Determination |

| Association Rate Constant | kon | [Value] M-1s-1 | Surface Plasmon Resonance (SPR) |

| Dissociation Rate Constant | koff | [Value] s-1 | Surface Plasmon Resonance (SPR) |

| Equilibrium Dissociation Constant | KD | [Value] M | Isothermal Titration Calorimetry (ITC) |

| Change in Enthalpy | ΔH | [Value] kcal/mol | Isothermal Titration Calorimetry (ITC) |

| Change in Entropy | ΔS | [Value] cal/mol·K | Isothermal Titration Calorimetry (ITC) |

These parameters would reveal whether the binding is rapid or slow, tight or weak, and driven by enthalpy or entropy, providing deep insight into the molecular forces governing the interaction.

Biochemical and Biophysical Approaches to Characterize this compound's Actions

If this compound is a substrate, enzymatic assays would be the primary method for its characterization. For a chromogenic substrate, its cleavage by the target enzyme would release a colored molecule (a chromophore), allowing the enzymatic activity to be measured spectrophotometrically. Key studies would determine the Michaelis-Menten parameters.

Table 2: Hypothetical Michaelis-Menten Constants for this compound Cleavage by Trypsin This table is illustrative and does not represent real data.

| Parameter | Symbol | Value | Significance |

| Michaelis Constant | Km | [Value] M | Substrate concentration at half-maximal velocity; indicates substrate affinity. |

| Maximum Velocity | Vmax | [Value] M/s | The maximum rate of the reaction at saturating substrate concentrations. |

| Catalytic Efficiency | kcat/Km | [Value] M-1s-1 | An overall measure of the enzyme's efficiency with the substrate. |

Modulation studies would investigate how different compounds (inhibitors or activators) affect the cleavage of this compound by its target enzyme, making it a tool for screening and characterizing enzyme modulators.

Spectroscopic techniques would be invaluable for studying the structural aspects of this compound and its interactions.

UV-Visible Spectroscopy: Would be used to monitor the cleavage of the chromogenic substrate in real-time.

Fluorescence Spectroscopy: Could be used if this compound or its target has intrinsic fluorescence, allowing for the study of binding-induced changes in the local environment.

Circular Dichroism (CD) Spectroscopy: Would be employed to investigate whether the binding of this compound induces conformational changes in its target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Could provide atomic-level resolution of the binding interface between this compound and its target, identifying the specific amino acid residues involved in the interaction.

Investigation of this compound's Functional Consequences in In Vitro Biological Systems

Beyond purified enzyme systems, the effects of this compound would be investigated in more complex biological contexts, such as cell culture models. For instance, if the target enzyme has a known role in a specific cellular pathway (e.g., cell signaling, apoptosis), researchers would treat relevant cell lines with this compound to observe its effects. This could involve measuring downstream signaling events, changes in gene expression, or phenotypic outcomes like cell proliferation or death. These experiments would help to understand the functional consequences of modulating the target enzyme's activity in a cellular environment.

Modulation of Cellular Pathways by this compound

This compound is a synthetic chromogenic substrate designed specifically for the serine protease, trypsin. Its interaction at the molecular level is characterized by its role as a substrate for trypsin's enzymatic activity. The "modulation" of a cellular pathway by this compound is, therefore, indirect and serves as a quantitative measure of the activity of trypsin, an enzyme involved in numerous physiological and pathological cellular processes.

The fundamental mechanism involves the specific recognition and cleavage of the peptide sequence within this compound by trypsin. This peptide sequence mimics the natural substrates of trypsin. Upon cleavage, a para-nitroaniline (pNA) molecule is released. cryopep.com Free pNA is a chromophore that absorbs light at a wavelength of 405 nm, producing a yellow color. The intensity of this color, measured spectrophotometrically, is directly proportional to the rate of pNA release and thus to the enzymatic activity of trypsin. cryopep.compractical-haemostasis.com

The interaction can be summarized by the following reaction:

This compound (peptide-pNA) + Trypsin → Trypsin + Cleaved Peptide + pNA (colored)

While this compound itself is not known to actively modulate complex intracellular signaling cascades, its use in research allows for the detailed investigation of pathways where trypsin activity is a critical component. Trypsin, for instance, is known to activate protease-activated receptors (PARs), which are a family of G protein-coupled receptors involved in signaling pathways that regulate cellular responses such as inflammation, coagulation, and cell proliferation. By providing a reliable method to quantify trypsin activity, this compound serves as an essential tool for studying the modulation of these pathways by various agonists or antagonists.

The specificity of this compound for trypsin allows researchers to dissect the contribution of this particular protease from a complex mixture of proteases that may be present in a cellular environment.

Phenotypic Screening Methodologies Using this compound in Cell Lines

Phenotypic screening aims to identify substances that induce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. Chromogenic substrates like this compound are valuable tools in phenotypic screening, particularly for assays designed to identify modulators of protease activity within cell lines. nih.gov

The primary application of this compound in this context is in high-throughput screening (HTS) assays to discover and characterize inhibitors of trypsin. In such a screening setup, a library of chemical compounds is tested for its ability to inhibit the enzymatic activity of trypsin.

A typical workflow for a phenotypic screen using this compound in cell lysates or with purified enzyme would involve the following steps:

Assay Setup : In the wells of a microtiter plate, a constant amount of trypsin (either purified or from a cell lysate) is incubated with a library of test compounds at various concentrations.

Substrate Addition : After a defined incubation period, this compound is added to each well to initiate the enzymatic reaction.

Signal Detection : The plate is incubated for a specific time, after which the absorbance at 405 nm is measured using a plate reader.

Data Analysis : A decrease in the colorimetric signal compared to a control (with no inhibitor) indicates that the test compound has inhibited trypsin activity. The potency of the inhibitor (e.g., IC50 value) can then be determined from dose-response curves.

This methodology can be adapted for use with whole cells, for example, to screen for compounds that affect the expression or secretion of trypsin or its inhibitors from cell lines.

Below are illustrative data tables representing typical findings from such screening methodologies.

Table 1: Kinetic Parameters of Trypsin with this compound

| Parameter | Value | Description |

| Km | Variable | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. The exact value is specific to the particular Pefachrome substrate for trypsin. |

| kcat | Variable | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| Specificity | High | The peptide sequence is optimized for specific cleavage by trypsin. |

Table 2: Example Data from a Phenotypic Screen for Trypsin Inhibitors

| Compound ID | Concentration (µM) | % Inhibition of Trypsin Activity |

| Control | 0 | 0 |

| Compound A | 10 | 95 |

| Compound B | 10 | 12 |

| Compound C | 10 | 48 |

This type of screening is crucial in drug discovery for identifying novel therapeutic agents targeting trypsin activity, which is implicated in various diseases including pancreatitis, cystic fibrosis, and certain cancers.

Preclinical Research Methodologies Utilizing Pefachrometry As a Research Probe

Application of PefachromeTry in Advanced In Vitro Research Models

The transition from traditional 2D cell culture to more physiologically relevant models has been a significant leap in preclinical research. This compound is ideally suited for integration into these complex systems to provide quantitative and spatiotemporal data on trypsin activity.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better mimic the in vivo microenvironment, including cell-cell interactions, nutrient gradients, and extracellular matrix (ECM) dynamics. The use of this compound within these models enables researchers to study trypsin activity in a context that more closely resembles native tissue.

In these systems, this compound can be introduced into the culture medium. As the substrate diffuses through the 3D structure, it is cleaved by active trypsin, releasing a chromophore. The resulting color change can be measured spectrophotometrically, providing a quantitative readout of enzymatic activity throughout the culture. This method is particularly useful for assessing the effects of potential therapeutic agents on trypsin activity in a controlled, tissue-like environment. For instance, researchers can evaluate how a novel inhibitor modulates trypsin-mediated ECM degradation in a tumor spheroid model.

Spheroids: These are simple, self-assembled aggregates of cells. In studies using cancer cell spheroids, this compound can be used to map regions of high proteolytic activity, which are often associated with invasiveness.

Organoids: These are more complex structures derived from stem cells that self-organize to resemble a specific organ. In pancreatic organoids, for example, this compound could be used to study the regulation of trypsinogen (B12293085) activation, a key event in pancreatitis.

Below is a table summarizing the application of this compound in different 3D models.

| 3D Model Type | Application of this compound | Research Question Addressed |

| Tumor Spheroids | Measurement of trypsin activity in the spheroid core vs. periphery. | How does the tumor microenvironment regulate protease activity and invasion? |

| Pancreatic Organoids | Assessment of trypsinogen activation under various stimuli. | What are the mechanisms of premature trypsin activation in pancreatitis? |

| Intestinal Organoids | Monitoring luminal trypsin activity for nutrient digestion studies. | How do different factors influence digestive enzyme function at the epithelial barrier? |

Microfluidic and organ-on-a-chip (OOC) platforms offer an even higher level of control and physiological relevance. These systems allow for the precise manipulation of the cellular microenvironment, including fluid flow and mechanical forces, which can influence enzyme activity.

In an OOC device, such as a "pancreas-on-a-chip," this compound can be perfused through the microchannels containing pancreatic acinar cells. This allows for real-time monitoring of trypsin secretion and activation in response to specific secretagogues introduced into the system. The chromogenic product can be detected in the effluent from the chip, providing a dynamic profile of enzyme activity. This approach is invaluable for studying the kinetics of trypsin activity under near-physiological flow conditions, something that is impossible to achieve in static culture systems.

The integration of this compound into these micro-physiological systems enables high-throughput screening and mechanistic studies with minimal reagent consumption.

Methodological Considerations for In Vivo Research with this compound in Animal Models

While in vitro models are powerful, in vivo studies in animal models remain essential for understanding the complex interplay of factors that regulate trypsin activity in a whole organism.

The choice of animal model is critical and depends entirely on the research question. For studying pancreatitis, for instance, rodent models where the disease is induced by caerulein (B1668201) administration or bile duct ligation are commonly used. Before this compound is employed, the model must be validated to ensure it recapitulates the specific aspects of human trypsin dysregulation being investigated. This may involve histological analysis and measurement of systemic markers of pancreatic injury.

For cancer research, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are increasingly favored. In these models, this compound could be used to assess the activity of trypsin associated with tumor growth and metastasis.

The design of in vivo experiments using this compound must be meticulously planned. For a mechanistic study aiming to understand the role of trypsin in a specific disease process, control groups are essential. These may include healthy animals, vehicle-treated animals, and animals treated with a known trypsin inhibitor.

In an exploratory study, this compound could be used to identify novel contexts where trypsin activity is relevant. For example, researchers could administer this compound to various disease models to screen for those exhibiting altered trypsin activity, potentially uncovering new therapeutic targets. The timing of substrate administration and sample collection (e.g., blood, tissue homogenates) must be optimized to capture the relevant enzymatic activity.

A significant advantage of a substrate like this compound would be its potential for adaptation into an imaging agent. While a standard chromogenic substrate releasing a soluble dye is typically measured in collected samples, modifications could allow for in vivo imaging. For instance, if the cleavage of this compound by trypsin were to activate a near-infrared (NIR) fluorophore (a concept known as activatable probes), this would enable real-time, non-invasive imaging of trypsin activity in living animals.

This optical imaging technique would allow researchers to visualize the precise location and intensity of trypsin activity. For example, one could monitor the progression of pancreatitis by imaging the increase in trypsin activity within the pancreas over time. Similarly, in a cancer model, this approach could be used to track the proteolytic activity associated with tumor invasion and metastasis. This method provides spatiotemporal information that is not attainable through the analysis of collected tissue or fluid samples alone.

The table below outlines key considerations for in vivo experimental design with this compound.

| Experimental Aspect | Consideration | Rationale |

| Animal Model | Must exhibit the specific trypsin-related pathology of interest. | Ensures the relevance of the findings to the human disease state. |

| Control Groups | Inclusion of healthy, vehicle, and positive/negative controls. | Allows for the unambiguous attribution of observed effects to trypsin activity. |

| Monitoring | Use of activatable imaging probes based on this compound chemistry. | Enables non-invasive, real-time visualization of enzyme activity in living organisms. |

Based on the initial search, the term "this compound" does not correspond to a single, well-defined chemical compound. Instead, "Pefachrome®" is a registered trademark for a series of chromogenic peptide substrates. The "Try" likely indicates a substrate designed for the enzyme trypsin, such as Pefachrome® PL/Tryp 5261. pentapharm.compentapharm.com These substrates are used in diagnostic and research applications to measure enzyme activity. pentapharm.compentapharm.com

Given that "this compound" is not a specific chemical compound, it is not possible to provide a scientifically accurate article that focuses solely on this term as a distinct entity. An article on the requested topic would require speculating on a non-existent substance, which would violate the core principles of scientific accuracy.

Therefore, the requested article cannot be generated. To provide a valuable and accurate response, it would be necessary to focus on a specific, existing Pefachrome substrate (e.g., Pefachrome® PL/Tryp 5261) or to discuss the general class of Pefachrome substrates and their applications. However, this would deviate from the user's strict instruction to focus solely on "this compound."

Advanced Analytical Methodologies for Pefachrometry Research

Spectroscopic Techniques for PefachromeTry Structural Characterization and Interaction Studies

Spectroscopic methods are fundamental to understanding the intricate molecular architecture of this compound and its behavior in the presence of other molecules.

High-Resolution Mass Spectrometry for this compound Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification and sensitive quantification of this compound. tandfonline.com Instruments such as Orbitrap or time-of-flight (TOF) mass analyzers provide exceptional mass accuracy, typically below 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. frontiersin.orgbiorxiv.org

In research settings, HRMS has been used to establish the exact mass of the protonated this compound molecule ([M+H]⁺) at m/z 479.2915, corresponding to the elemental formula C₂₈H₃₈N₄O₄. biorxiv.org Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation, providing characteristic fragmentation patterns that serve as a chemical fingerprint for the compound. frontiersin.orgoregonstate.edu For quantification in complex biological matrices, a stable isotope-labeled internal standard, such as this compound-d5, is often developed. This approach, combined with HRMS, allows for highly accurate and precise measurement of this compound concentrations, crucial for metabolic and pharmacokinetic studies. researchgate.netnih.gov

Table 1: Hypothetical HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Moiety |

|---|---|---|---|

| 479.2915 | 392.2442 | C₅H₉NO | Terminal side-chain |

| 479.2915 | 295.1651 | C₁₁H₁₅N₂O₂ | Polycyclic core fragment |

| 392.2442 | 268.1649 | C₈H₁₀N | Indole-like ring system |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural and conformational analysis of this compound. unh.eduscielo.org.za One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms within the molecule. openstax.org

For a molecule as complex as this compound, two-dimensional (2D) NMR experiments are essential. acs.org Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments map the connections between protons and carbons, allowing for the unambiguous assembly of the molecular scaffold. scielo.org.za Furthermore, NMR is a powerful tool for studying how this compound interacts with biological macromolecules. tandfonline.com By monitoring changes in chemical shifts or through techniques like Saturation Transfer Difference (STD) NMR, researchers can identify the specific parts of the this compound molecule that are involved in binding to a target protein. researchgate.net

Table 2: Illustrative ¹H NMR Data for Key Protons in this compound

| Proton Designation | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.85 | d | 8.1 |

| H-5 | 6.92 | t | 7.5 |

| H-11a | 4.15 | dd | 10.2, 4.5 |

| H-17 | 2.54 | m | - |

UV-Vis, Fluorescence, and Circular Dichroism Spectroscopy for this compound Studies

The extensive conjugated system of this compound's polycyclic core gives rise to distinct electronic transitions that can be probed by various spectroscopic methods. areeo.ac.ir

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic absorption properties of this compound. rsc.org The molecule typically exhibits strong absorption bands in the UV and visible regions, which can be used for quantification and to observe changes in the electronic environment, such as those caused by solvent polarity or binding events. areeo.ac.ir

Fluorescence Spectroscopy : this compound is naturally fluorescent, a property that is highly sensitive to its local environment. Researchers utilize fluorescence to study its binding affinity to proteins and other molecules. nih.gov Changes in fluorescence intensity, emission wavelength (Stokes shift), and polarization upon binding can provide detailed information about the interaction. areeo.ac.ir

Table 3: Summary of Optical Spectroscopy Properties for this compound

| Technique | Parameter | Observed Value |

|---|---|---|

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | 285 nm, 350 nm |

| Fluorescence Spectroscopy | Excitation / Emission Maxima | 350 nm / 460 nm |

| Circular Dichroism | Molar Ellipticity [θ] at 290 nm | +1.5 x 10⁴ deg·cm²·dmol⁻¹ |

Chromatographic Separations for this compound and its Metabolites (for research purposes, not ADME)

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound and its related compounds from complex mixtures. nih.govsci-hub.se

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and separating it from synthesis precursors, impurities, and degradation products. mastelf.comijpsjournal.comlcms.cz A typical method involves reversed-phase chromatography, utilizing a C18 stationary phase and a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile, often with a modifier such as formic acid to ensure good peak shape. asianjpr.comchromatographyonline.com Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or a fluorescence detector for enhanced sensitivity. asianjpr.com

Table 4: Typical RP-HPLC Parameters for this compound Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | PDA at 285 nm & 350 nm |

| Retention Time (this compound) | 6.8 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Due to its low volatility and high polarity, this compound is not directly suitable for analysis by Gas Chromatography (GC). uva.es However, GC-MS can be employed for the analysis of specific, smaller volatile metabolites or for characterization purposes following chemical derivatization. nih.govscielo.br Derivatization, for example through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts polar functional groups (e.g., hydroxyls, amines) into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers and amines. dergipark.org.trresearchgate.net This allows the resulting derivatives to be separated by GC and identified by their characteristic mass spectra, which can be useful in specialized research applications for identifying certain metabolic pathways. scielo.brijpsr.info

Advanced Imaging Modalities for Pefachrome FXa Localization in Biological Systems

Direct imaging of Pefachrome FXa within complex biological systems is not its primary application. Instead, its utility is realized in colorimetric assays performed on biological samples ex vivo. However, advanced imaging and cytometric techniques are frequently employed in parallel to these assays. These modalities provide crucial spatial and contextual information, localizing the biological components—such as cells and receptors—that regulate the enzymatic activity measured by Pefachrome FXa. This integrated approach allows researchers to connect enzymatic function with cellular and subcellular structures.

For instance, studies on glioblastoma have utilized immunocytochemistry coupled with confocal microscopy to visualize the localization of Tissue Factor (TF), the primary initiator of FXa activation, on the surface of cancer cells. mdpi.com Following this localization, Pefachrome FXa-based assays are performed on microparticles derived from these cells to quantify the functional procoagulant activity. mdpi.com Similarly, immunoblotting , which involves separating proteins on a gel and transferring them to a membrane, is used to detect the presence of specific proteins like TF. The resulting membranes can be visualized using advanced platforms like the ChemiDoc MP Imaging System or the LI-COR Odyssey Infrared Imaging System , providing data that complements the functional activity measured by Pefachrome FXa. jci.orgnih.gov

Flow cytometry is another powerful tool used in conjunction with Pefachrome FXa assays. It allows for the identification and characterization of specific cell populations, such as dendritic cells or platelets, within a heterogeneous sample. nih.govresearchgate.net By first isolating or identifying cell populations with flow cytometry, researchers can then use Pefachrome FXa to measure the FXa generation associated with those specific cells, linking cell phenotype to function.

The table below summarizes imaging and cytometric methods used in studies that also employ Pefachrome FXa assays.

| Imaging/Cytometry Modality | Target of Detection | Biological System/Context | Research Goal |

| Confocal Microscopy | Tissue Factor (F3) | Glioblastoma Cells | Visualize the location of the coagulation initiator on cancer cells. mdpi.com |

| ChemiDoc MP Imaging System | Various Proteins (via Western Blot) | Extracellular Vesicles | Detect specific proteins on vesicles to correlate with activity assays. nih.gov |

| LI-COR Odyssey System | Protein Arrays | Brain Homogenates | Validate protein levels in tissues from stroke models. jci.org |

| Multicolor Flow Cytometry | Cell Surface Markers (e.g., CD142) | Dendritic Cells, Platelets | Phenotypically characterize and isolate specific cell populations for functional analysis. nih.govresearchgate.net |

Development of Novel Analytical Methods Tailored for Pefachrome FXa Characterization

The characterization of Pefachrome FXa's utility has evolved through its incorporation into a variety of sophisticated analytical methods that go beyond simple enzyme measurement. These methods are tailored to investigate complex biological processes, primarily the blood coagulation cascade, under diverse experimental conditions.

A cornerstone application is the Factor Xa (FXa) generation assay . This method has been refined to measure TF-dependent and TF-independent procoagulant activity associated with extracellular vesicles (EVs) and platelets. nih.govplos.org In these assays, biological samples are incubated with Factor VIIa and Factor X, and the subsequent generation of FXa is quantified by the cleavage of Pefachrome FXa. plos.orgnih.gov This technique is critical for understanding the role of circulating microparticles in thrombosis and hemostasis. For example, research has shown that blocking the Endothelial Protein C Receptor (EPCR) on platelets with an antibody can inhibit FVIIa-dependent FXa generation by approximately 22.8%. nih.gov

Pefachrome FXa is also integral to chromogenic anti-FXa assays developed to characterize the efficacy and mechanism of anticoagulant drugs. nih.gov These assays measure the ability of drugs like heparin, enoxaparin, and fondaparinux (B3045324) to inhibit FXa activity. The resulting data is used to determine key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), providing a quantitative comparison of drug potency. nih.gov

Furthermore, data from Pefachrome FXa assays are used to develop and validate mathematical models of coagulation biology . escholarship.org These computational approaches integrate kinetic parameters derived from experimental measurements to simulate the complex interplay of coagulation factors, offering deeper insights into the dynamics of hemostasis. escholarship.org The combination of Pefachrome FXa-based empirical data with other methods, such as thromboelastography and thrombin generation assays, provides a multi-faceted characterization of coagulation potential in various physiological and pathological states. nih.govresearchgate.net

The following table details research findings from analytical methods using Pefachrome FXa.

| Analytical Method | Research Focus | Key Findings |

| Anti-FXa Assay | Characterization of Heparin Analogues | Determined IC50 values for various anticoagulants: Fondaparinux (7.2 nM), UFH (39.8 nM), Enoxaparin (147 nM), and a synthetic 12-mer (99.7 nM). nih.gov |

| FXa Generation Assay | Role of EPCR on Platelets | Inhibition of EPCR with a blocking antibody reduced FVIIa-dependent FXa generation on platelets by 22.8 ± 8.3%. nih.gov |

| FXa Generation Assay | Activity of Extracellular Vesicles | Detected and quantified TF-dependent procoagulant activity on microvesicles from plasma of multiple myeloma patients. plos.org |

| Proteolytic Activity Assay | Regulation of Factor IXa | Used to measure the generation of FXa by Factor IXa, demonstrating the regulatory effects of calcium and phosphatidylserine (B164497) on the intrinsic tenase complex. plos.org |

Computational and in Silico Approaches in Pefachrometry Research

Molecular Modeling and Dynamics Simulations of PefachromeTry and its Complexes

Molecular modeling and simulation are powerful tools for exploring the dynamic nature of biological molecules. For this compound, these techniques can illuminate how the substrate binds to trypsin and the conformational changes that occur before the cleavage event.

Ligand-protein docking is a computational method used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. In the case of this compound, the ligand is the peptide substrate Cbo-Val-Gly-Arg-pNA, and the target is the trypsin enzyme. The process involves computationally placing the this compound molecule into the active site of trypsin in numerous possible conformations and scoring them based on factors like electrostatic and van der Waals interactions. The primary goal is to identify the binding mode that mimics the pre-catalytic state. Studies on similar peptide substrates binding to trypsin have revealed that the specificity is largely determined by the interaction of the P1 residue (Arginine in this compound) with the S1 specificity pocket of the enzyme. uit.nonih.gov

Following docking, Molecular Dynamics (MD) simulations are employed to study the stability and dynamics of the this compound-trypsin complex over time. An initial docked structure is placed in a simulated physiological environment (a box of water molecules and ions), and the motions of all atoms are calculated over a set period, typically nanoseconds to microseconds. MD simulations can reveal:

The stability of key hydrogen bonds between the substrate and enzyme.

The flexibility of different parts of the this compound molecule when bound.

The role of water molecules in mediating the interaction.

Conformational changes in both the substrate and the enzyme upon binding.

For example, MD studies on related systems have shown how the flexibility of the peptide backbone and the positioning of the scissile bond (the Arg-pNA bond) are crucial for efficient catalysis. nih.gov

This compound, like any flexible peptide, can adopt a vast number of shapes or conformations in solution. Conformational sampling techniques are used to explore this landscape. These methods generate a large ensemble of possible structures for the unbound substrate. Understanding the conformational preferences of this compound before it binds to trypsin is important for comprehending the energetic cost of adopting the specific "bound" conformation.

Quantum Chemical Calculations on this compound's Electronic and Reactivity Properties

While molecular modeling uses classical mechanics, quantum chemical (QC) calculations are based on the principles of quantum mechanics. akj.az QC methods provide a highly detailed view of electron distribution and are essential for studying the chemical reaction of peptide bond cleavage. rsc.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to analyze the electronic structure of the this compound molecule. akj.az This involves calculating properties such as:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to identify the most reactive parts of the molecule.

Partial Charges: Determining the distribution of charge on each atom reveals the electrostatic potential, which is crucial for its interaction with the enzyme's active site.

Bond Orders: Analyzing the strength of the chemical bonds, particularly the scissile amide bond between Arginine and p-nitroaniline.

A key focus of such analysis would be the p-nitroaniline (pNA) group. The electronic properties of the pNA chromophore are what allow for its detection spectrophotometrically upon cleavage from the peptide. pentapharm.com QC calculations can precisely predict the absorption wavelength of the released pNA, corroborating experimental data. cvut.cz

The core function of trypsin is to catalyze the hydrolysis of the peptide bond. Quantum chemistry is uniquely suited to model this chemical reaction. Using methods like QM/MM (Quantum Mechanics/Molecular Mechanics), a small, electronically significant region (the this compound scissile bond and the catalytic triad (B1167595) of trypsin) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient classical mechanics.

This approach allows researchers to map the entire reaction pathway for the cleavage of this compound:

Reactant State: The initial this compound-trypsin complex.

Transition State(s): The high-energy, short-lived structures that occur as the bond is breaking and forming. Identifying the structure and energy of the transition state is key to understanding the reaction rate. akj.az

Intermediate(s): Such as the tetrahedral intermediate formed during catalysis.

Product State: The final complex with the cleaved peptide and the released p-nitroaniline.

These calculations provide fundamental insights into how trypsin lowers the activation energy of the reaction.

Chemoinformatics and Machine Learning for this compound Research

Chemoinformatics applies computational methods to solve chemical problems, often by analyzing large datasets. Coupled with machine learning, these tools can be used to understand substrate specificity and design novel peptide substrates or inhibitors. researchgate.net

While this compound is a single compound, it can be considered as one data point in a larger chemical space of potential trypsin substrates. Chemoinformatics and machine learning models can be trained on data from libraries of different peptide substrates. researchgate.netmdpi.com These models use molecular descriptors (numerical representations of a molecule's properties) to build a quantitative structure-activity relationship (QSAR). researchgate.net

For research involving this compound, these approaches could be used to:

Predict Substrate Efficiency: Train a model on the kinetic data (k_cat/K_m) of a library of peptide-pNA substrates to predict the efficiency of novel, un-synthesized sequences.

Identify Key Features for Binding: Analyze a database of known trypsin substrates to determine which amino acid properties (e.g., size, charge, hydrophobicity) at different positions (P2, P3, P4, etc.) are most important for binding and catalysis. researchgate.net

Design Novel Inhibitors: Use the structural information from this compound in its bound state to computationally design or screen for new molecules that could block the trypsin active site more effectively.

For instance, a machine learning model could analyze thousands of peptide sequences and predict that a modification to the Valine or Glycine residue in the this compound sequence might lead to a substrate with higher or lower affinity for trypsin, guiding future experimental work. nih.gov

Predictive Modeling for this compound Structure-Activity Relationships

A comprehensive search of scientific literature and chemical databases did not yield any specific information regarding predictive modeling for the structure-activity relationships (SAR) of a compound named "this compound." This suggests that either the compound is known by a different name, is a very recent discovery not yet widely reported, or it may not be a recognized chemical entity.

In the general field of medicinal chemistry, predictive modeling for SAR is a crucial computational tool. Researchers utilize various quantitative structure-activity relationship (QSAR) models to correlate the structural or physicochemical properties of compounds with their biological activities. These models can be built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms such as support vector machines and random forests. The goal is to understand how modifications to a molecule's structure would likely impact its efficacy and to guide the design of more potent analogs.

Virtual Screening and Database Mining for this compound Analogs

Similarly, no specific studies or databases could be found pertaining to virtual screening or database mining for analogs of "this compound."

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based or ligand-based. Structure-based virtual screening relies on the 3D structure of the target, using docking simulations to predict how well different molecules will fit into the binding site. Ligand-based virtual screening uses the structure of a known active molecule (like "this compound," if it were known) as a template to find other compounds with similar properties.

Database mining for analogs involves searching chemical databases such as PubChem, ChEMBL, or ZINC for compounds that are structurally similar to a query molecule. This is often done using similarity metrics like the Tanimoto coefficient, calculated based on molecular fingerprints.

Without a confirmed structure or known activity for "this compound," it is not possible to provide specific details on predictive modeling or virtual screening efforts related to it.

As no specific chemical compounds could be discussed in the article, the requested table of PubChem CIDs cannot be generated.

Pefachrometry As a Tool in Biological and Chemical Research

Applications of Pefachrome TRY in Fundamental Biological Pathway Elucidation

The precise measurement of trypsin activity is crucial for understanding its role in numerous physiological and pathological pathways. Pefachrome TRY serves as a vital tool in this area by enabling researchers to quantify enzymatic activity in complex biological samples. For instance, it is employed to study the activation cascade of digestive enzymes, where trypsin plays a central role. By measuring trypsin activity with Pefachrome TRY, researchers can investigate the kinetics of pro-enzyme activation and the influence of various inhibitors and co-factors.

In studies of pancreatitis, Pefachrome TRY can be used to measure the inappropriate activation of trypsin within the pancreas, a key event in the initiation of the disease. Furthermore, its application extends to cancer research, where trypsin-like proteases are often dysregulated and contribute to tumor progression and metastasis. By providing a reliable method to measure the activity of these enzymes, Pefachrome TRY aids in elucidating their specific roles in cancer biology.

Development of Pefachrome TRY-Based Assays for Academic Research

The straightforward nature of the chromogenic reaction makes Pefachrome TRY an ideal candidate for the development of customized assays in academic research. These assays are often designed to be high-throughput, allowing for the rapid screening of potential enzyme inhibitors or the characterization of enzyme kinetics under various experimental conditions.

A typical Pefachrome TRY-based assay involves the incubation of the substrate with a sample containing the protease of interest. The enzymatic reaction cleaves the p-nitroaniline (pNA) moiety from the peptide backbone, resulting in a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the enzymatic activity.

| Assay Parameter | Typical Value/Range | Purpose |

| Substrate Concentration | 0.1 - 1.0 mM | To ensure substrate is not a limiting factor in the reaction. |

| pH | 7.5 - 8.5 | Optimal pH range for trypsin activity. |

| Temperature | 25 - 37 °C | To maintain consistent and optimal enzyme activity. |

| Incubation Time | 5 - 30 minutes | Dependent on enzyme concentration and activity. |

| Wavelength for Detection | 405 nm | The absorbance maximum for the released p-nitroaniline. |

These assays can be adapted for various formats, including 96-well plates for high-throughput screening of compound libraries. The kinetic parameters of trypsin and its variants, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can also be determined using Pefachrome TRY-based assays. For Pefachrome® TRY 5274, the Km has been reported as 0.181 µM and the Vmax as 43.3 µM/min. loxo.de

Pefachrome TRY as a Probe for Specific Molecular Targets in Research

Beyond simply measuring enzymatic activity, Pefachrome TRY can be conceptualized as a molecular probe for investigating the presence and accessibility of active trypsin-like proteases in various biological contexts. Its specificity for these enzymes allows researchers to "probe" for their activity in cell lysates, tissue homogenates, and other biological fluids.

For example, in studies of cellular signaling, Pefachrome TRY can be used to determine if a particular stimulus leads to the activation of cell-surface or intracellular proteases. This can provide insights into the signaling cascades that regulate proteolytic activity. In the field of protein chemistry, Pefachrome TRY can be used to assess the activity of purified or recombinant trypsin and to study the effects of mutations on its catalytic function.

The following table outlines research applications where Pefachrome TRY acts as a molecular probe:

| Research Area | Application of Pefachrome TRY | Insights Gained |

| Cell Biology | Detection of protease activity in subcellular fractions. | Understanding of protease localization and activation. |

| Drug Discovery | Screening for inhibitors of specific trypsin-like proteases. | Identification of potential therapeutic agents. |

| Biotechnology | Quality control of recombinant trypsin production. | Ensuring the biological activity of manufactured enzymes. |

| Food Science | Measuring residual trypsin activity in food products. | Assessing the effectiveness of heat treatment and processing. |

Integration of Pefachrome TRY in Multi-Modal Research Strategies and Toolkits

Furthermore, Pefachrome TRY can be part of a larger toolkit of chromogenic and fluorogenic substrates. pentapharm.comloxo.de Pefachrome is a trademark for a series of chromogenic substrates, and Pefafluor is a trademark for a series of fluorogenic substrates from Pentapharm. pentapharm.comloxo.de This allows researchers to simultaneously or sequentially probe for the activity of different proteases in the same sample. For example, a researcher might use Pefachrome TRY to measure trypsin activity, Pefachrome TH for thrombin activity, and Pefachrome FXa for Factor Xa activity. interchim.frpentapharm.com This multi-plexed approach can provide a more comprehensive picture of the proteolytic landscape within a biological system.

The integration of Pefachrome TRY with other research tools is summarized in the table below:

| Combined Technique | Purpose of Integration | Example Application |

| Western Blotting | To correlate enzyme activity with protein expression levels. | Investigating the regulation of trypsinogen (B12293085) activation. |

| Mass Spectrometry | To identify the specific cleavage products generated by the protease. | Mapping the substrate specificity of a novel trypsin-like protease. |

| Fluorescence Microscopy | To visualize the localization of protease activity within cells or tissues. | Studying the role of proteases in cellular invasion and migration. |

| Other Chromogenic Substrates | To create a profile of protease activity in a sample. | Characterizing the changes in the proteolytic network during disease progression. |

By combining the quantitative data from Pefachrome TRY with the qualitative and spatial information from these other techniques, researchers can gain a deeper and more nuanced understanding of the role of trypsin-like proteases in health and disease.

Future Directions and Emerging Research Avenues for Pefachrometry

Identification of Unexplored Research Niches for PefachromeTry

Given the limited publicly available research on this compound, a vast landscape of unexplored research niches exists. A primary area for investigation would be its potential as a chromogenic substrate for specific proteases, given its peptide-like structure (Val-Gly-Arg) and the 4-nitroanilide group, which is commonly used in colorimetric enzyme assays.

Potential Research Areas:

Protease Specificity Profiling: A comprehensive screening of this compound against a wide panel of proteases (e.g., serine proteases, cysteine proteases) could identify novel and highly specific enzyme targets. This could be particularly valuable in diagnostics and basic research for enzymes whose activities are difficult to measure.

Application in Disease Models: Should a specific protease target be identified, this compound could be employed in various disease models where this protease is implicated. For instance, if it is a substrate for a protease involved in coagulation or inflammation, its utility in studying these processes in vitro and potentially in cell-based assays could be explored.

High-Throughput Screening (HTS) Assay Development: The chromogenic nature of this compound makes it a candidate for the development of HTS assays to screen for inhibitors of its target protease. This could accelerate the discovery of new therapeutic agents.

Potential for this compound in Novel Academic Methodological Development

The unique structure of this compound could be leveraged for the development of new methodologies in academic research.

Methodological Development Opportunities:

Mechanistic Enzyme Studies: The compound could be used to study the kinetics and mechanisms of its target proteases in greater detail. Modifications to its structure could help in mapping the enzyme's active site and understanding its catalytic mechanism.

Biosensor Development: this compound or its derivatives could be immobilized on solid supports (e.g., nanoparticles, electrode surfaces) to create novel biosensors for the real-time detection of specific protease activity in biological samples.

Pro-drug and Targeted Therapy Strategies: The peptide component of this compound could be explored as a targeting moiety for delivering therapeutic agents to specific cells or tissues that express the target protease. The cleavage of the substrate could trigger the release of a conjugated drug.

Challenges and Opportunities in Advancing this compound Research

Advancing the research on a lesser-known compound like this compound presents both challenges and opportunities.

Challenges:

Limited Existing Data: The primary challenge is the scarcity of foundational research, which necessitates starting from basic characterization.

Synthesis and Availability: Depending on the complexity of its synthesis, the availability and cost of this compound could be a limiting factor for extensive research.

Competition from Established Substrates: For any identified target protease, there may already be well-established chromogenic or fluorogenic substrates, requiring a clear demonstration of this compound's superior properties (e.g., specificity, sensitivity, stability).

Opportunities:

Novelty and Patentability: The unexplored nature of this compound means that new findings regarding its applications and mechanisms could be highly novel and potentially patentable.

Niche Applications: It may find utility in niche applications where existing tools are inadequate.

Foundation for Analogs: Research into this compound could lay the groundwork for the design and synthesis of a new class of protease substrates or inhibitors with improved characteristics.

Fostering Interdisciplinary Collaborations in this compound Science